15(R)-Prostaglandin F2alpha

Reproductive Biology Pharmacology In Vivo Efficacy

Accurate FP receptor pharmacology demands stereochemically validated controls. 15(R)-Prostaglandin F2alpha, the C-15 epimer of PGF2α, addresses the critical need for a true negative control in prostaglandin research. • 4-fold lower in vivo potency vs. PGF2α; only 6.7% receptor binding affinity to ovine luteal FP receptors • Essential for F2-isoprostane biomarker quantification as a major isomer in human plasma and urine • Optimized for SAR studies mapping FP receptor signaling and functional selectivity Supplied with rigorous analytical authentication for reproducible experimental outcomes.

Molecular Formula C20H34O5
Molecular Weight 354.5 g/mol
CAS No. 37658-84-7
Cat. No. B160329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(R)-Prostaglandin F2alpha
CAS37658-84-7
Synonyms15-epi PGF2α
Molecular FormulaC20H34O5
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+,19-/m1/s1
InChIKeyPXGPLTODNUVGFL-CKXCCYAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15(R)-Prostaglandin F2alpha: Characteristics and Baseline Data


15(R)-Prostaglandin F2alpha (15(R)-PGF2α) is the C-15 epimer of the naturally occurring mammalian autacoid, PGF2α [1]. This stereochemical inversion at the 15-carbon position fundamentally alters its interaction with the prostaglandin F2α (FP) receptor, resulting in a distinct pharmacological profile [1]. It is an endogenous metabolite detectable in human urine and plasma, where its levels are associated with inflammatory conditions and oxidative stress [2]. Unlike its 15(S) counterpart, 15(R)-PGF2α exhibits markedly reduced potency in functional assays and negligible receptor binding in several tissue models, which is a critical consideration for its use as an inactive control or analytical standard [1].

15(R)-Prostaglandin F2alpha: Non-Interchangeability with PGF2α


Substituting 15(R)-Prostaglandin F2alpha for its 15(S)-epimer (PGF2α) or other FP receptor agonists is scientifically invalid due to a profound stereochemical specificity at the FP receptor. The 15(R) epimer has a drastically reduced affinity for the FP receptor; for instance, its binding affinity to ovine luteal cell receptors is only 6.7% of that observed for PGF2α [1]. This low affinity translates into a 4-fold reduction in functional potency in vivo, as demonstrated by the finding that 15(R)-PGF2α possesses only 25% of the potency of PGF2α in hamster antifertility studies [2]. In some systems, such as rat vascular smooth muscle cells, the binding affinity is reported as negligible compared to PGF2α [3]. Consequently, using PGF2α or other high-affinity analogs in assays designed for the 15(R)-epimer would lead to gross overestimation of FP receptor-mediated effects, compromising the validity of the experimental data.

15(R)-Prostaglandin F2alpha: Comparative Evidence


Antifertility Potency vs. PGF2α

In a direct head-to-head comparison, 15(R)-Prostaglandin F2alpha exhibits only a quarter of the biological activity of its epimer, PGF2α. The quantified difference is a 4-fold reduction in potency, establishing 15(R)-PGF2α as a significantly less active epimer in a functional in vivo model. [1]

Reproductive Biology Pharmacology In Vivo Efficacy

Ovine Luteal Cell Binding vs. PGF2α

A direct comparison of receptor binding affinity shows that 15(R)-Prostaglandin F2alpha binds to the ovine luteal cell FP receptor with only 6.7% of the affinity of its epimer, PGF2α. This substantial difference highlights the critical role of the 15(S)-hydroxyl group configuration for high-affinity receptor interaction. [1]

Receptor Pharmacology Binding Assays Endocrinology

Vascular Smooth Muscle Cell Binding vs. PGF2α

In a comparative binding study using rat vascular smooth muscle cells, the affinity of 15(R)-Prostaglandin F2alpha for the FP receptor was found to be negligible when directly compared to its epimer, PGF2α. This stark contrast in binding affinity in a different tissue type underscores the consistency of the epimer's reduced receptor engagement. [1]

Vascular Biology Receptor Pharmacology Binding Assays

LC-MS/MS Quantification and Isomer Separation

15(R)-Prostaglandin F2alpha serves as a critical analytical standard in lipidomics and oxidative stress research. It is one of several regioisomers that can be simultaneously quantified using validated LC-MS/MS methods. In one study of mice exposed to oxidative stress (Doxorubicin or tert-Butyl hydroperoxide), plasma levels of 15(R)-PGF2α showed the greatest rise among the isomers measured, increasing by approximately 50% and 70%, respectively, compared to controls. [1] Another validated HPLC-MS/MS method for plasma from pregnant women identified 15(R)-PGF2α as the most abundant of the class III F2-isoprostane isomers quantified, demonstrating its prevalence and importance as a biomarker. [2]

Analytical Chemistry Lipidomics Biomarker Discovery

15(R)-Prostaglandin F2alpha: Key Applications


Stereospecific Negative Control for FP Receptor Assays

Due to its quantified 4-fold lower in vivo potency [1] and 15-fold lower receptor binding affinity [2] compared to PGF2α, 15(R)-Prostaglandin F2alpha is the optimal negative control for studies investigating FP receptor agonism. When an experimental compound shows activity, including 15(R)-PGF2α as a control confirms that the observed effect is due to specific, stereosensitive FP receptor engagement rather than non-specific interactions.

LC-MS/MS Standard for F2-Isoprostane Quantification

Researchers quantifying a panel of F2-isoprostane regioisomers as biomarkers of oxidative stress require pure, authenticated 15(R)-Prostaglandin F2alpha. Its inclusion is non-negotiable for accurate method development and calibration, as it is one of the major isomers detected in biological fluids [3][4]. Its use ensures the reliable identification and quantification of this specific isomer in complex biological matrices like plasma and urine.

Stereochemical Influence on FP Receptor Pathways

The striking difference in biological activity between the 15(R) and 15(S) epimers makes 15(R)-Prostaglandin F2alpha an invaluable tool for structure-activity relationship (SAR) studies. By comparing the signaling pathways activated or gene expression profiles induced by 15(R)-PGF2α versus PGF2α, researchers can precisely map the molecular determinants required for full FP receptor activation and downstream functional selectivity [1][2].

Low FP Receptor Activity Control in Vivo

In animal models where the potent luteolytic or vasoactive effects of PGF2α would be confounding, 15(R)-Prostaglandin F2alpha provides a chemically similar but functionally attenuated alternative. Its 25% relative potency in the hamster antifertility model [1] makes it suitable as a comparator to differentiate between direct FP receptor-mediated actions and other parallel physiological processes.

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